2-Bromo-4-(cyclopropylmethoxy)-1-(trifluoromethyl)benzene
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Overview
Description
2-Bromo-4-(cyclopropylmethoxy)-1-(trifluoromethyl)benzene is an organic compound that features a bromine atom, a cyclopropylmethoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(cyclopropylmethoxy)-1-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the cyclopropylmethoxy and trifluoromethyl groups. One common method involves the use of bromine or a brominating agent in the presence of a catalyst to achieve selective bromination. The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base. The trifluoromethyl group is often introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain high-purity products suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(cyclopropylmethoxy)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
2-Bromo-4-(cyclopropylmethoxy)-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or agrochemical applications.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(cyclopropylmethoxy)-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar in having a bromine and trifluoromethyl group but differs in the heterocyclic pyridine ring.
2-Bromo-4-methylacetanilide: Contains a bromine atom and a methyl group, but lacks the trifluoromethyl and cyclopropylmethoxy groups.
Uniqueness
2-Bromo-4-(cyclopropylmethoxy)-1-(trifluoromethyl)benzene is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties, making it a valuable compound for the development of novel chemical entities with specific biological activities.
Properties
IUPAC Name |
2-bromo-4-(cyclopropylmethoxy)-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O/c12-10-5-8(16-6-7-1-2-7)3-4-9(10)11(13,14)15/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYIXVLKPQCYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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